(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Description

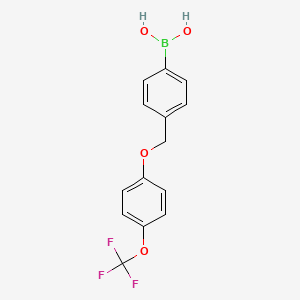

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy-substituted phenoxymethyl group attached to a phenyl ring. This compound is structurally characterized by:

- Boronic acid functional group: Enables participation in Suzuki-Miyaura cross-coupling reactions, a key tool in organic synthesis .

- Trifluoromethoxy (OCF₃) group: A strong electron-withdrawing substituent that enhances metabolic stability and influences electronic properties .

- Phenoxymethyl linker: A methylene spacer between the phenylboronic acid and phenoxy groups, providing conformational flexibility for molecular interactions.

Properties

IUPAC Name |

[4-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-5-12(6-8-13)21-9-10-1-3-11(4-2-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJVPURXOFJFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584643 | |

| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-97-5 | |

| Record name | (4-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it highly efficient and versatile .

Starting Materials: The synthesis begins with the preparation of the aryl boronic acid and the aryl halide. In this case, the starting materials are 4-(trifluoromethoxy)phenylboronic acid and 4-bromomethylphenyl ether.

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C in a suitable solvent, such as toluene or dimethylformamide.

Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using standard techniques, such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction is the most common and involves the coupling of the boronic acid with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.

Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate, palladium(0) tetrakis(triphenylphosphine), and other palladium complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used as bases to facilitate the coupling reactions.

Solvents: Toluene, dimethylformamide, and ethanol are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions include biaryl compounds, phenol derivatives, and boronate esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various chemical transformations . In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Table 1: Structural Comparison of Key Boronic Acid Derivatives

Key Observations

Impact of Substituents: The trifluoromethoxy group (OCF₃) in the target compound enhances electron-withdrawing effects compared to methoxyethyl (OCH₂CH₂OCH₃) or isopropyl groups. This increases electrophilicity and may improve binding to enzymes like histone deacetylases (HDACs) .

Linker Flexibility: The phenoxymethyl linker (CH₂-O-) in the target compound introduces conformational flexibility compared to direct phenoxy linkages (e.g., compound 8 in ). This flexibility may optimize binding to hydrophobic pockets in target proteins .

Table 2: Inhibitory Activity of Boronic Acid Derivatives

Key Findings

- Superior HDAC Inhibition: Methoxyethyl-substituted analogs exhibit stronger inhibitory activity against fungal HDACs (e.g., MoRpd3) than trichostatin A, a known HDAC inhibitor . The trifluoromethoxy group in the target compound may further enhance binding due to stronger electron-withdrawing effects, though direct evidence is lacking.

- Concentration Efficiency : Methoxyethyl derivatives achieve maximum inhibition at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests substituent-dependent potency.

Biological Activity

(4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's binding affinity and metabolic stability, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The compound features a boronic acid functional group, which allows for reversible binding to diol-containing molecules such as sugars and catechols found on proteins. This property is significant for studying protein-protein interactions and modulating protein functions.

Table 1: Comparison of Acidity of Trifluoromethoxy Phenylboronic Acids

| Isomer | pKa Value |

|---|---|

| Ortho | 9.51 ± 0.04 |

| Meta | 7.79 ± 0.02 |

| Para | 8.11 ± 0.04 |

The acidity of these compounds varies based on the position of the trifluoromethoxy substituent, with ortho-substituted isomers generally exhibiting higher acidity .

Anticancer Properties

Research indicates that this compound may exhibit anti-cancer properties by interfering with cell signaling pathways and promoting apoptosis in cancer cells. Studies have shown that boronic acids can inhibit specific enzymes involved in cancer pathways, making them suitable candidates for drug development .

Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of lactate dehydrogenase , an enzyme linked to cancer cell proliferation. Inhibition of this enzyme can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

The mechanism by which this compound exerts its biological effects primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial for targeting various biological pathways, including those related to cancer progression and metabolic regulation.

Case Studies

- Protein Interaction Studies : Using techniques such as surface plasmon resonance, studies have quantified the binding affinity of this compound with key proteins involved in cellular signaling. Preliminary findings suggest significant interactions that could lead to therapeutic effects against cancer.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of trifluoromethoxy phenylboronic acids, indicating potential applications in treating infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.